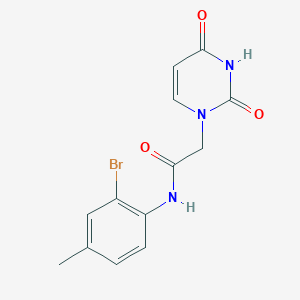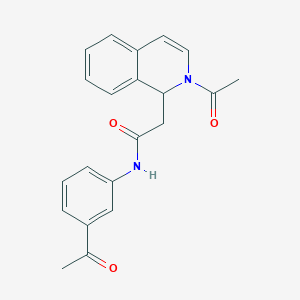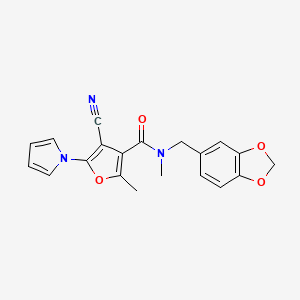![molecular formula C16H12Cl2N2O2S B7680625 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In addition, 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide also exhibits a wide range of therapeutic properties, making it a versatile compound for studying various biological processes. However, 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide research. One area of interest is the development of 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide as a potential neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide and to determine its potential side effects and toxicity levels.
合成方法
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide can be synthesized through a multistep process that involves the reaction of 2,6-dichlorobenzoyl chloride with N-(2-thiophen-2-yl-1,3-oxazol-4-yl)methylamine, followed by acetylation with acetic anhydride. The final product is obtained through purification by column chromatography.
科学研究应用
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide has been investigated for its neuroprotective and antioxidant properties.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-12-3-1-4-13(18)11(12)7-15(21)19-8-10-9-22-16(20-10)14-5-2-6-23-14/h1-6,9H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIVIFDQVFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=COC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)